N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold in drug discovery due to its biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 4-fluorobenzylamine and ethyl acetoacetate, which undergo condensation and cyclization reactions.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 4-fluorobenzyl chloride and a suitable base such as potassium carbonate.
Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyrazolo[3,4-d]pyrimidine ring or other functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce reduced pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a lead compound in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Pharmacology: The compound is studied for its potential to modulate specific biological pathways, making it a candidate for drug development.
Materials Science: Its unique structure allows for exploration in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. The fluorobenzyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-((4-chlorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- N-(2-(4-((4-methylbenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Uniqueness
Compared to similar compounds, N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a valuable candidate in drug development.
Properties
IUPAC Name |
N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O/c1-11(24)18-6-7-23-16-14(9-22-23)15(20-10-21-16)19-8-12-2-4-13(17)5-3-12/h2-5,9-10H,6-8H2,1H3,(H,18,24)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNHQEMKDKFSGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=NC=NC(=C2C=N1)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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